(2-Cyano-5-formylphenyl)boronic acid
Description
Contextualization of Arylboronic Acids as Versatile Synthons
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. In modern organic chemistry, they are regarded as exceptionally versatile synthetic intermediates, or synthons. organoborons.comwikipedia.org Their popularity stems from a combination of desirable characteristics: they are generally stable, often crystalline solids that are easy to handle, and exhibit relatively low toxicity. researchgate.net
The true synthetic power of arylboronic acids lies in their vast and predictable reactivity. They are most famously known for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryls, a common scaffold in pharmaceuticals and functional materials. researchgate.net Beyond this cornerstone reaction, their utility extends to a myriad of other transformations, including C-N, C-O, and C-S bond formations through reactions like the Chan-Evans-Lam coupling. researchgate.net Furthermore, arylboronic acids can serve as precursors to aryl radicals and participate in additions to carbonyls and alkenes, showcasing their broad synthetic potential. wikipedia.orgresearchgate.net Their ability to reversibly form stable esters with diols is another key feature, enabling applications in sensing, bioconjugation, and the construction of dynamic materials. nih.govnih.gov
Significance of (2-Cyano-5-formylphenyl)boronic acid as a Multitopic Building Block
This compound is a prime example of a multifunctional or "multitopic" arylboronic acid. Its structure is distinguished by the presence of three distinct and synthetically valuable functional groups on a single phenyl ring: a boronic acid, a formyl (aldehyde) group, and a cyano (nitrile) group. This unique arrangement allows for orthogonal chemical reactions, where each functional group can be addressed selectively under different reaction conditions, making it a highly valuable building block for the synthesis of complex molecular architectures.
The significance of this multitopic nature lies in its ability to act as a sophisticated linker or node in molecular construction.
The boronic acid group can participate in characteristic reactions such as Suzuki couplings to build extended aromatic systems or undergo condensation with diols to form boronate esters. wikipedia.orgnih.gov This is a foundational reaction for creating Covalent Organic Frameworks (COFs). nih.gov
The formyl group serves as a reactive handle for carbonyl chemistry. It can readily form imines through condensation with amines or hydrazines, a reaction that is also crucial in the synthesis of dynamic covalent materials and for bioconjugation. rsc.orgnih.gov
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, offering further avenues for molecular elaboration.
This trifunctional nature enables chemists to design multi-step, one-pot, or sequential synthetic strategies to build intricate structures that would be difficult to access with simpler building blocks.
Scope and Academic Research Focus on this compound
Academic research involving this compound and structurally related compounds centers on leveraging its multifunctional character for advanced applications. The primary areas of focus include:
Synthesis of Heterocyclic Compounds: The strategic placement of the formyl and boronic acid groups makes it an ideal precursor for constructing fused heterocyclic systems. Research has demonstrated that related 2-formylphenylboronic acids can be used to synthesize indazoles, a privileged scaffold in medicinal chemistry. nih.gov The reactivity of the ortho-formyl group allows for intramolecular cyclization reactions following an initial intermolecular coupling at the boronic acid site.
Development of Functional Materials: While direct use of this compound in Covalent Organic Frameworks (COFs) is an emerging area, the use of analogous bifunctional linkers like 4-formylphenylboronic acid is well-established for building porous, crystalline polymers. nih.gov The multitopic nature of this compound makes it a highly attractive candidate for creating sophisticated COFs with multiple, distinct functional sites within the pores, potentially leading to materials with advanced catalytic or selective sorption properties. nih.gov
Bioconjugation and Chemical Probes: The reactivity of the formyl and boronic acid groups is exploited in the field of chemical biology. 2-formylphenylboronic acids can react with hydrazides or other nucleophiles to form stable linkages, a strategy used in creating chemical probes and crosslinkers for studying proteins and other biomolecules. rsc.org The ability to form reversible iminoboronate linkages is particularly useful for developing dynamic systems for protein labeling and modification. rsc.org
Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BNO₃ | organoborons.combiosynth.com |
| Molecular Weight | 174.95 g/mol | organoborons.combiosynth.com |
| CAS Number | 918413-80-6, 2095193-38-5 | organoborons.combiosynth.comcarlroth.com |
| Appearance | Solid / Powder | sigmaaldrich.com |
| Boiling Point | 444.7 °C | biosynth.comcarlroth.com |
| Flash Point | 222.7 °C | biosynth.comcarlroth.com |
| InChI Key | BVYVLTMIKIKMCJ-UHFFFAOYSA-N | organoborons.com |
Properties
CAS No. |
918413-80-6 |
|---|---|
Molecular Formula |
C8H6BNO3 |
Molecular Weight |
174.95 g/mol |
IUPAC Name |
(2-cyano-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C8H6BNO3/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3,5,12-13H |
InChI Key |
BVYVLTMIKIKMCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C#N)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 5 Formylphenyl Boronic Acid and Its Derivatives
Conventional Routes for Arylboronic Acid Synthesis Applied to the Compound
The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions. Several classical methods have been developed, each with distinct advantages and limitations regarding functional group tolerance, which is a critical consideration for the synthesis of (2-Cyano-5-formylphenyl)boronic acid.
Directed ortho-Metalation and Boronation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing species like a trialkyl borate (B1201080), to form the boronic acid derivative after hydrolysis.
The cyano group can function as a DMG, directing metalation to the C2 position. However, a significant challenge in applying this method to synthesize the target molecule is the high reactivity of the formyl group. Aldehydes are highly electrophilic and readily attacked by strong nucleophiles like n-butyllithium, which is the most common base used for DoM. This would lead to undesired side reactions at the formyl group instead of the intended C-H activation. Therefore, a direct DoM approach on a substrate already containing the formyl group is generally not feasible without first protecting the aldehyde, for example, as an acetal.
A modern alternative to classical DoM is transition-metal-catalyzed C-H activation/borylation. For instance, iridium-catalyzed borylations have been shown to functionalize the position ortho to a cyano group, a transformation that proceeds via a different mechanism and can offer complementary regioselectivity to DoM. nih.gov
Halogen-Metal Exchange and Subsequent Boronylation
The halogen-metal exchange reaction is another fundamental method for preparing organometallic intermediates for borylation. tcnj.edu This approach typically involves treating an aryl halide with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) at low temperatures. organic-chemistry.orggoogle.com The resulting aryllithium or arylmagnesium species is then reacted with a borate ester.
For the synthesis of this compound, the starting material would be a di-substituted aryl halide, such as 2-bromo-4-cyanobenzaldehyde. However, this route faces similar challenges to DoM. Both the cyano and formyl groups are susceptible to nucleophilic attack by the organolithium or Grignard reagents. tcnj.edugoogle.com To circumvent these side reactions, the exchange must be performed at very low temperatures (typically -78 °C to -100 °C) to favor the halogen-metal exchange kinetically over nucleophilic addition. tcnj.edu Even under these cryogenic conditions, yields can be compromised due to the inherent reactivity of the functional groups. google.com The use of specialized reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can sometimes improve the chemoselectivity of the exchange in the presence of sensitive groups. organic-chemistry.org
Palladium-Catalyzed Borylation of Aryl Halides
Palladium-catalyzed borylation, most notably the Miyaura borylation reaction, represents one of the most efficient and functional-group-tolerant methods for synthesizing arylboronic acids and their esters. organic-chemistry.orgwikipedia.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.com
This methodology is exceptionally well-suited for the synthesis of this compound. The key advantage of the Miyaura borylation is its remarkable compatibility with a wide array of functional groups, including those that are sensitive to organolithium or Grignard reagents. nih.gov Specifically, ester, cyano, nitro, and carbonyl groups are well-tolerated under typical reaction conditions. alfa-chemistry.comresearchgate.net
The synthesis would commence from an appropriate aryl halide, for instance, 4-bromo-2-cyanobenzaldehyde or 2-bromo-4-formylbenzonitrile. This precursor is reacted with B₂pin₂ using a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base, commonly potassium acetate (KOAc), in an aprotic solvent like DMSO or dioxane. researchgate.net The reaction produces the corresponding pinacol (B44631) boronate ester, which can then be hydrolyzed to the final this compound. The mild conditions and high chemoselectivity make this the preferred route for accessing complex, multi-functionalized arylboronic acids. beilstein-journals.orgresearchgate.net
| Component | Examples | Role in Reaction |
|---|---|---|
| Aryl Halide | Ar-Br, Ar-I, Ar-Cl, Ar-OTf | Electrophilic partner providing the aryl scaffold. |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boronate ester group. |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. alfa-chemistry.com |
| Ligand | dppf, XPhos, SPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. |
| Base | Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄), Potassium Phenoxide (KOPh) | Activates the diboron reagent to facilitate transmetalation. organic-chemistry.org |
| Solvent | Dioxane, Toluene, DMSO, DMF | Provides the medium for the reaction; polar aprotic solvents are common. |
Selective Introduction and Transformation of Cyano and Formyl Groups
An alternative synthetic philosophy involves constructing the target molecule by first establishing the arylboronic acid core and subsequently introducing the cyano and formyl functionalities. This approach relies on the principles of electrophilic aromatic substitution and functional group interconversion, where the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.
Regioselective Functionalization of Phenylboronic Acid Scaffolds
This strategy entails the sequential introduction of the cyano and formyl groups onto a simpler, pre-existing phenylboronic acid derivative. For example, one might consider the formylation of 4-cyanophenylboronic acid or the cyanation of 3-formylphenylboronic acid.
However, this approach is often challenging. Electrophilic aromatic substitution reactions, such as Friedel-Crafts formylation, are generally difficult on highly deactivated rings. uniroma1.it A phenyl ring substituted with both a boronic acid group and a cyano group would be strongly deactivated, making the introduction of a formyl group via electrophilic attack highly unfavorable. Studies on the Rieche formylation of arylboronic acids have shown that substrates bearing electron-withdrawing groups like cyano or formyl are typically unreactive. uniroma1.it
Similarly, the direct cyanation of an arylboronic acid, while possible through various transition-metal-catalyzed methods, would face issues of regioselectivity. nih.govrsc.org The directing effects of the existing formyl and boronic acid groups would need to be carefully considered to achieve the desired 1,2,4-substitution pattern.
Post-Borylation Introduction of Cyano and Formyl Groups
A more viable, albeit potentially longer, route involves the chemical modification of functional groups on a pre-formed arylboronic acid ester. This strategy allows for the use of a wider range of chemical transformations that may not be compatible with the initial borylation step.
Plausible synthetic sequences could include:
From an Amino Group: One could start with an aminophenylboronic ester, such as (3-amino-4-bromophenyl)boronic acid pinacol ester. The amino group could be converted to a cyano group via the Sandmeyer reaction. Subsequently, the bromo substituent could be transformed into a formyl group, for example, through a halogen-metal exchange at low temperature followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
From a Methyl Group: A synthesis could begin with a borylated toluene derivative. The methyl group could be oxidized to a formyl group, and a cyano group could be introduced through nitration, reduction to an amine, and a subsequent Sandmeyer reaction.
In all post-borylation strategies, the key is to carefully plan the sequence of reactions to manage the directing effects of the substituents and ensure compatibility between the reaction conditions and the boronic acid moiety, which can be sensitive to strongly acidic or oxidative environments.
Advanced Synthetic Techniques and Process Intensification
Process intensification in chemical synthesis aims to develop more efficient and sustainable manufacturing methods. For specialized boronic acids, this involves exploring novel reaction pathways and technologies that offer significant advantages over traditional batch processing.
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient as they can rapidly generate complex molecules from simple building blocks, often with high atom economy. nih.govresearchgate.net Boronic acids, including substituted formylphenylboronic acids, are valuable substrates in MCRs, particularly in isocyanide-based multicomponent reactions (IMCRs). nih.gov
Several types of IMCRs have been investigated using formyl-phenylboronic acid building blocks, such as the Ugi, Passerini, and van Leusen reactions. nih.gov For instance, the Ugi four-component reaction (U-4CR) can combine an aldehyde (like a formylphenylboronic acid), an amine, a carboxylic acid, and an isocyanide to produce complex α-acetamido carboxamide scaffolds that retain the boronic acid moiety for further functionalization, such as in subsequent Suzuki couplings. nih.gov Similarly, the van Leusen imidazole synthesis, a three-component reaction, has been shown to be compatible with formyl-phenylboronic acids under basic conditions, yielding highly functionalized imidazole derivatives. nih.gov The use of MCRs allows for the rapid generation of libraries of boronic acid derivatives, which is a significant advantage in drug discovery and materials science. nih.govrsc.org
Table 1: Examples of Multicomponent Reactions Utilizing Formylphenylboronic Acids
| Reaction Name | Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi Reaction | Formylphenylboronic acid, Amine, Carboxylic Acid, Isocyanide | α-acylamino carboxamide derivatives | nih.gov |
| Passerini Reaction | Formylphenylboronic acid, Carboxylic Acid, Isocyanide | α-acyloxy carboxamide derivatives | nih.gov |
| van Leusen Reaction | Formylphenylboronic acid, Tosylmethyl isocyanide (TosMIC), Amine | Imidazole derivatives | nih.gov |
| Groebke-Blackburn-Bienaymé Reaction | Formylphenylboronic acid, Amine, Isocyanide | Imidazo[1,2-a]pyridine derivatives | nih.gov |
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch production. mdpi.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.auuc.pt This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or highly exothermic reactions, and straightforward scalability by extending the operation time. uc.ptnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Boronic Acids
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; difficult to control for exothermic reactions. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. flinders.edu.au |
| Mass Transfer | Dependent on stirring efficiency; can be poor in heterogeneous mixtures. | Efficient micromixing leads to improved reaction rates and yields. flinders.edu.au |
| Safety | Large volumes of hazardous reagents and intermediates present significant risk. | Small reactor volumes and in situ generation/consumption of hazardous species enhance safety. nih.gov |
| Scalability | "Scaling up" requires larger, specialized reactors and process redesign. | "Scaling out" by running the system for longer periods or using parallel reactors. uc.pt |
| Process Control | Difficult to precisely control temperature, concentration, and residence time. | Precise, automated control over all reaction parameters. mdpi.com |
Catalysis is fundamental to the efficient synthesis of arylboronic acids and their derivatives. A common industrial method for preparing these compounds involves the reaction of an aryl halide with an organometallic reagent followed by quenching with a trialkyl borate. google.com However, alternative catalytic methods are increasingly favored.
One prominent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted to synthesize boronic esters from aryl halides or triflates and a boron source like bis(pinacolato)diboron. google.com The development of highly active and stable palladium catalysts and ligands is crucial for achieving high yields and turnover numbers, especially with challenging substrates. For instance, heterogeneous catalysts are being developed to simplify product purification and catalyst recycling, which is a key consideration for sustainable industrial processes. nih.gov Research into catalysts for the direct C-H borylation of aromatic compounds offers a more atom-economical route, avoiding the need for pre-functionalized aryl halides, although controlling regioselectivity can be a challenge.
In the context of synthesizing this compound, the choice of catalyst or reagent is critical due to the presence of the reactive nitrile and formyl groups. For example, traditional Grignard or n-butyllithium reagents can react with the nitrile group, leading to low yields. google.com Specialized reagents or carefully controlled, low-temperature reaction conditions are often necessary to prevent side reactions. google.commdpi.com
Purification and Isolation Strategies for High-Purity Compounds
Achieving high purity is essential for the subsequent use of this compound, particularly in pharmaceutical applications. The purification strategy typically exploits the acidic nature of the boronic acid group. mdpi.comgoogle.com
A common multi-step purification protocol begins after the initial synthesis reaction is complete. The reaction mixture is quenched, and the crude product is subjected to a series of extractions. An aqueous-organic extraction is performed where the pH of the aqueous layer is adjusted to be basic (e.g., pH 10-11 with sodium hydroxide). google.com Under these conditions, the boronic acid deprotonates to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic layer. google.com
The aqueous phase containing the boronate salt is then washed one or more times with a fresh organic solvent (such as isopropyl acetate) to remove any remaining neutral or basic impurities. google.com Following these washes, the aqueous phase is re-acidified (e.g., to pH 3-4 with hydrochloric acid). mdpi.comgoogle.com This protonates the boronate salt, regenerating the neutral boronic acid, which is significantly less soluble in water and either precipitates out or can be extracted back into a fresh organic solvent like isopropyl acetate or diethyl ether. mdpi.comgoogle.com
The final step involves the isolation of the pure compound from the organic solvent. This is typically achieved by concentrating the solution under reduced pressure and inducing crystallization or precipitation, often by adding a non-polar anti-solvent such as n-heptane or n-hexane. google.com The resulting solid is then collected by filtration, washed with a cold anti-solvent to remove residual soluble impurities, and dried under vacuum to yield the final high-purity product. google.com The purity is often confirmed by methods such as HPLC. google.com
Table 3: Typical Purification Sequence for Phenylboronic Acids
| Step | Procedure | Purpose |
|---|---|---|
| 1. Quenching | Addition of an aqueous solution to the crude reaction mixture. | To stop the reaction and begin the separation process. |
| 2. Basic Extraction | Adjusting the aqueous phase to a basic pH (e.g., 10-11) and separating the layers. google.com | To convert the acidic boronic acid into a water-soluble boronate salt, separating it from neutral organic impurities. |
| 3. Aqueous Wash | Washing the basic aqueous layer with a fresh organic solvent. google.com | To remove any remaining organic impurities from the aqueous phase. |
| 4. Acidification | Adjusting the pH of the aqueous phase to acidic (e.g., 3-4). mdpi.comgoogle.com | To re-protonate the boronate and regenerate the neutral, less water-soluble boronic acid. |
| 5. Product Extraction | Extracting the acidified aqueous phase with a fresh organic solvent. | To transfer the purified boronic acid back into an organic phase for isolation. |
| 6. Crystallization | Concentrating the organic solution and adding an anti-solvent (e.g., n-heptane). google.com | To precipitate the final product in a pure, solid form. |
| 7. Isolation | Filtering, washing, and drying the solid product. google.com | To obtain the final, high-purity compound. |
Reactivity and Mechanistic Investigations of 2 Cyano 5 Formylphenyl Boronic Acid
Cross-Coupling Reactions Involving the Boronic Acid Moiety
The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling with Diverse Electrophiles
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it stands as one of the most powerful methods for constructing biaryl structures. libretexts.orgyoutube.comnih.gov The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govthieme-connect.com
(2-Cyano-5-formylphenyl)boronic acid can be effectively coupled with a variety of aryl and heteroaryl halides. The general scheme for this reaction involves the reaction of the boronic acid with a suitable electrophile in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity. In Suzuki-Miyaura reactions, the coupling occurs exclusively at the carbon-boron bond, leaving the cyano and formyl groups intact. This high chemoselectivity is a key advantage of palladium-catalyzed cross-coupling reactions.
When coupling with substrates containing multiple halide atoms, such as dihaloarenes, regioselectivity becomes a critical factor. For instance, in reactions with substrates containing both iodine and bromine atoms, the coupling preferentially occurs at the more reactive carbon-iodine bond. acs.org This allows for sequential functionalization of the electrophile.
A study on the Suzuki-Miyaura coupling of various aryl halides demonstrated that with substrates possessing a second halogen atom, excellent chemoselectivity was achieved, with C-C bond formation occurring exclusively at the C-I bond. acs.org
The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Palladium complexes are the most common catalysts, with precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being widely used. libretexts.org The active catalyst is typically a Pd(0) species, which is generated in situ.
The ligands employed play a significant role in stabilizing the palladium catalyst and modulating its reactivity. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective for coupling a wide range of aryl and heteroaryl halides, including those that are sterically hindered or electronically deactivated. nih.govacs.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating ability and steric bulk, which can enhance catalytic activity and stability. nih.gov
Recent research has also explored the use of palladacycles and silica-supported palladium catalysts, which offer advantages such as thermal stability, air and water insensitivity, and recyclability. libretexts.orgthieme-connect.com For instance, a novel silica-supported palladium catalyst demonstrated rapid reactions and excellent recyclability in the Suzuki reaction between aryl bromides and phenylboronic acid. thieme-connect.com
| Catalyst System | Electrophile | Nucleophile | Conditions | Yield | Reference |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Phenylboronic acid | K₃PO₄, n-butanol, 100 °C | Good to Excellent | nih.gov |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | This compound | Base, Solvent, Temp | High | acs.org |
| (NHC)₂PdBr₂ | Benzoyl chloride | Phenylboronic acid | K₂CO₃, Toluene | High | nih.gov |
| Silica-supported Pd | Aryl Bromide | Phenylboronic acid | Base, Solvent, Temp | Excellent | thieme-connect.com |
A common side reaction in Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process leads to the formation of undesired byproducts and reduces the yield of the desired coupled product. The stability of the boronic acid under the reaction conditions is therefore a critical consideration.
This compound, being an electron-deficient arylboronic acid due to the presence of the cyano and formyl groups, can be susceptible to protodeboronation, particularly under basic conditions. The reaction pH is a significant factor influencing the rate of protodeboronation. wikipedia.org
To mitigate protodeboronation, several strategies have been developed. These include the use of milder bases, shorter reaction times, and the protection of the boronic acid as a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) esters or MIDA boronates) or an organotrifluoroborate salt. libretexts.orgnih.govnih.gov These derivatives are generally more stable and can release the boronic acid in a controlled manner under the reaction conditions. The use of diethanolamine-complexed heterocyclic boronic acids (DABO boronates) has also been shown to provide air-stable reagents that can be used directly in Suzuki-Miyaura reactions. nih.gov
Chan-Lam Coupling (C-N and C-O Bond Formation)
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, open to the air, using inexpensive copper catalysts. wikipedia.orgorganic-chemistry.org
This compound can serve as the aryl donor in Chan-Lam couplings to form N-aryl and O-aryl products. The reaction with amines or phenols proceeds in the presence of a copper catalyst, such as copper(II) acetate, and often a base and an oxidant (which can be atmospheric oxygen). organic-chemistry.orgresearchgate.net
Research has shown that a variety of nitrogen and oxygen nucleophiles are suitable for this transformation, including primary and secondary amines, anilines, amides, and phenols. organic-chemistry.orgthieme-connect.de The reaction mechanism is thought to involve the formation of a copper-aryl intermediate, followed by coordination of the nucleophile and reductive elimination to yield the final product. wikipedia.org The presence of electron-withdrawing groups, such as the cyano group in the boronic acid, can influence the reaction, sometimes requiring modified conditions or specific ligand systems to achieve high yields. nih.gov For instance, a study on the Chan-Lam coupling of 2-nitroimidazole (B3424786) with arylboronic acids found that substrates with electron-withdrawing groups were well-tolerated. nih.gov
| Nucleophile | Catalyst System | Conditions | Product Type | Reference |
| Aniline | Cu(OAc)₂ | 2,6-Lutidine, Myristic acid | N-Aryl Aniline | organic-chemistry.org |
| Phenol | Cu(OAc)₂ | Pyridine (B92270), Air | Aryl Ether | wikipedia.orgalfa-chemistry.com |
| 2-Aminobenzothiazole | Cu(OAc)₂ | DCE | N-Arylated Heterocycle | nih.gov |
| Guanidine | Copper Catalyst | Not specified | 2-Aminoquinazoline | researchgate.net |
Petasis Reaction (Borono-Mannich Reaction)
The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex amines from simple, readily available starting materials. nih.govresearchgate.net
In the context of this compound, the boronic acid itself can act as the organoboron component. However, the presence of the formyl group within the same molecule presents an interesting possibility for intramolecular reactions or for its participation as the carbonyl component in an intermolecular Petasis reaction with another amine and boronic acid.
The general mechanism of the Petasis reaction involves the initial formation of an iminium ion from the amine and the aldehyde. researchgate.net The organoboronic acid then adds to this iminium ion to form the final amine product. The reaction is often facilitated by the presence of a hydroxyl group adjacent to the reacting boronic acid, which can activate it towards nucleophilic attack. researchgate.net
While the direct use of this compound in a standard intermolecular Petasis reaction as the boronic acid component is expected, the reactivity of the formyl group in this context would depend on the specific reaction conditions and the other reactants present. It has been noted that electron-poor aromatic amines can be challenging substrates in the Petasis reaction, sometimes requiring microwave irradiation to proceed efficiently. researchgate.netorganic-chemistry.org The scope of boronic acids employed typically includes alkenyl and electron-neutral or electron-rich arylboronic acids. researchgate.net
Liebeskind-Srogl Coupling and Related Transformations
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgchem-station.com This reaction is significant for its ability to synthesize ketones under neutral conditions. researchgate.netorganic-chemistry.org The process typically requires a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgchem-station.com
While direct examples of this compound participating in Liebeskind-Srogl couplings are not extensively documented in the reviewed literature, the general mechanism involves the reaction of an arylboronic acid with a thioester in the presence of a palladium(0) catalyst and a copper(I) salt. wikipedia.orgyoutube.com The reaction is valued for its tolerance of various functional groups. youtube.com Given the structure of this compound, it is plausible that it could serve as the boronic acid component in such a coupling, provided the reaction conditions are controlled to avoid side reactions involving the formyl and cyano groups.
The reaction has evolved through several generations, with newer methods offering catalytic copper systems, which can be more cost-effective. wikipedia.org The versatility of the Liebeskind-Srogl coupling has been demonstrated in the total synthesis of several natural products. wikipedia.org
Reactions Involving the Formyl Group
The formyl group of this compound is a versatile handle for a variety of chemical transformations, including condensations, imine formations, and redox reactions.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C bond. wikipedia.org This reaction is a cornerstone for carbon-carbon bond formation and is frequently used in the synthesis of biologically active compounds. mdpi.com The reaction is typically catalyzed by a weak base. wikipedia.org
In the context of this compound, the formyl group can readily participate in Knoevenagel condensations with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. organic-chemistry.org Such reactions, often catalyzed by bases like piperidine (B6355638) or even milder catalysts like triphenylphosphine, lead to the formation of α,β-unsaturated products. wikipedia.orgorganic-chemistry.org The use of boric acid itself as a catalyst in Knoevenagel condensations has also been reported, highlighting the potential for self-catalyzed or internally promoted reactions in boronic acid-containing substrates. mdpi.com
The Doebner modification of the Knoevenagel condensation employs pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org
The formyl group of this compound can react with primary amines to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.com This reaction is typically reversible and can be driven to completion by removing the water formed. masterorganicchemistry.com The presence of the ortho-boronic acid group can influence this reaction, potentially leading to the formation of a stable iminoboronate complex through an intramolecular dative bond between the imine nitrogen and the boron atom. researchgate.netnih.gov
This imine formation is the first step in reductive amination, a powerful method for synthesizing amines. organic-chemistry.orgsigmaaldrich.com Following imine formation, a reducing agent is introduced to reduce the C=N bond to a C-N single bond. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). sigmaaldrich.com The choice of reducing agent is crucial for achieving selectivity, especially in the presence of other reducible functional groups. organic-chemistry.org Reductive amination can be performed in a one-pot fashion, where the amine, aldehyde, and reducing agent are all present in the reaction mixture. organic-chemistry.org
The reactivity of 2-formylphenylboronic acids in reductive amination has been studied, and it has been noted that deboronation can sometimes occur, depending on the reaction conditions and the nature of the amine substrate. researchgate.net
The formyl group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.
Selective Reduction: The reduction of an aldehyde to an alcohol is a common transformation. mdpi.com However, achieving selectivity in a molecule with multiple reducible groups, such as the cyano and boronic acid moieties, requires careful selection of reagents. Mild reducing agents are generally preferred to avoid over-reduction or reaction with other functional groups. Enzymatic reductions using whole-cell biocatalysts, such as E. coli, have been shown to be highly chemoselective for the reduction of aldehydes in the presence of other functional groups. mdpi.com
Selective Oxidation: The oxidation of the aldehyde to a carboxylic acid is another fundamental transformation. However, direct oxidation of carboxylic acids can sometimes lead to over-reduction to alcohols. researchgate.net Therefore, a two-step process involving complete reduction to the alcohol followed by oxidation to the aldehyde is often employed. researchgate.net
The proximity of the boronic acid and formyl groups in this compound can facilitate neighboring group-assisted cyclization reactions. The boronic acid can act as a Lewis acid to activate the formyl group towards nucleophilic attack. nih.gov
For instance, 2-formylphenylboronic acids can undergo facile condensation with aminothiols to form benzothiazoles at room temperature without the need for harsh conditions. nih.gov In this reaction, the boronic acid serves a dual purpose: it catalyzes the condensation and remains as a functional handle for subsequent modifications, such as Suzuki or Chan-Lam couplings. nih.gov This type of reaction is considered a "click" reaction due to its speed, mild conditions, and high yield. nih.gov
Furthermore, in some solutions, 2-formylphenylboronic acids can exist in equilibrium with their cyclic isomers, 3-hydroxybenzoxaboroles. mdpi.com This isomerization can be influenced by the solvent and the presence of substituents on the phenyl ring. mdpi.com
Transformations of the Cyano Group
The cyano group (nitrile) is a versatile functional group that can undergo various transformations, although specific examples involving this compound are not extensively detailed in the provided search results. Generally, the cyano group's reactivity is influenced by its strong electron-withdrawing nature, which can impact the acidity and reactivity of other parts of the molecule. nih.gov
Potential transformations of the cyano group include:
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Cycloaddition: The cyano group can participate in cycloaddition reactions to form heterocyclic compounds.
The presence of multiple cyano groups on a molecule can significantly increase its acidity due to the stabilization of the conjugate base through resonance and inductive effects. nih.gov
Nitrile Hydrolysis to Carboxylic Acids and Amides
The nitrile group (-C≡N) is at the same oxidation state as a carboxylic acid and can be converted to such through hydrolysis. lumenlearning.comlibretexts.org This transformation typically proceeds in two stages: an initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.uk The reaction can be catalyzed by either acid or base, with the specific conditions determining the final product. lumenlearning.comchemistrysteps.com
Under acidic conditions, the nitrile is heated with a dilute mineral acid like hydrochloric acid. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.org A series of proton transfers and tautomerization yields an amide intermediate. chemistrysteps.com Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under basic conditions, this amide is further hydrolyzed to a carboxylate salt, with the release of ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk
Selective hydrolysis to the amide is also possible under controlled conditions, often using specific reagents or milder conditions to halt the reaction at the intermediate stage. stackexchange.com
Table 1: Summary of Nitrile Hydrolysis Conditions
| Condition | Catalyst | Intermediate | Final Product | Citation |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Amide | Carboxylic Acid | libretexts.orgchemguide.co.uk |
| Alkaline Hydrolysis | NaOH or KOH | Amide | Carboxylate Salt | libretexts.orgchemguide.co.uk |
Reductive Transformations of the Nitrile Group
The nitrile group can undergo reduction to yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions. These transformations provide important synthetic routes to valuable functional groups.
Complete reduction of the nitrile to a primary amine (R-CH₂NH₂) is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. An aqueous workup then protonates the intermediate to furnish the primary amine. libretexts.org
Partial reduction to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), the reaction stops at the imine stage. The intermediate imine is then hydrolyzed during the acidic aqueous workup to produce the corresponding aldehyde. libretexts.org
Table 2: Products of Nitrile Reduction
| Reagent | Product | Mechanism Feature | Citation |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Complete reduction via two hydride additions. | libretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Partial reduction, stops at imine stage, followed by hydrolysis. | libretexts.org |
[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Analogues)
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. fiveable.me These reactions involve a 1,3-dipole reacting with a dipolarophile. The nitrile group in this compound can potentially serve as a dipolarophile, reacting with various 1,3-dipoles to form heterocyclic structures.
This type of reaction is analogous to the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). While nitriles are generally less reactive dipolarophiles than alkynes, their cycloaddition reactions are synthetically valuable. For example, the reaction of a nitrile with an azide (B81097) (in the presence of a suitable catalyst or under thermal conditions) can yield a tetrazole, a five-membered ring containing four nitrogen atoms. Similarly, nitriles can react with nitrile oxides to form oxadiazoles (B1248032) or with diazoalkanes to form triazoles. The specific reaction would be highly dependent on the chosen 1,3-dipole and the reaction conditions, which may require thermal or photochemical activation. youtube.com The presence of the electron-withdrawing formyl and boronic acid groups on the phenyl ring could influence the electronic properties and reactivity of the nitrile group in such cycloadditions.
Cascade and Multi-Component Reactions Leveraging Multiple Functionalities
The presence of three distinct reactive sites makes this compound an excellent candidate for cascade and multi-component reactions (MCRs). nih.govmarquette.eduresearchgate.net A cascade reaction involves at least two consecutive reactions where each subsequent step depends on the functionality formed in the previous one, all occurring in a single pot. wikipedia.org MCRs combine three or more starting materials in a one-pot reaction to form a product that contains portions of all reactants. nih.gov
The formyl and boronic acid moieties are particularly well-suited for MCRs. For example, formylphenylboronic acids are known to be compatible with the conditions of several named MCRs, including:
Ugi Three-Component Reaction (U-3CR): Involving an aldehyde, an amine, and an isocyanide. Formylphenylboronic acids have been successfully employed in these reactions to create complex molecules containing a free boronic acid group. nih.gov
Gröbcke-Blackburn-Bienaymé (GBB-3CR): A variation of the Ugi reaction using an amine, an aldehyde, and an isocyano-functionalized component. nih.gov
Petasis (Borono-Mannich) Reaction: A reaction between an aldehyde, an amine, and a boronic acid to form substituted amines. nih.gov
In the context of this compound, the aldehyde group would typically react first, for instance, by forming a Schiff base (iminium ion) with an amine. nih.govnih.gov This intermediate could then be trapped by another nucleophile (like an isocyanide in the Ugi reaction) or react with the boronic acid itself (in the Petasis reaction). nih.govnih.gov Research has shown that ortho-substituted formylphenylboronic acids, such as the title compound, may react less efficiently in some MCRs due to steric hindrance, which can hamper the key initial step of Schiff base formation. nih.gov The nitrile group, being relatively inert under these conditions, would remain intact on the final product, available for subsequent transformations in a cascade sequence.
Table 3: Potential Multi-Component Reactions
| Reaction Name | Key Reactants | Role of this compound | Citation |
| Ugi-3CR | Aldehyde, Amine, Isocyanide | Aldehyde component | nih.gov |
| GBB-3CR | Aldehyde, Amine, Isocyanide derivative | Aldehyde component | nih.gov |
| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Provides both the aldehyde and the boronic acid | nih.gov |
| Povarov Reaction | Aldehyde, Amine, Alkene | Aldehyde component | mdpi.com |
Kinetic and Thermodynamic Aspects of Key Transformations
Understanding the kinetic and thermodynamic parameters associated with the reactions of this compound is crucial for controlling its reactivity and predicting its behavior.
A key thermodynamic consideration for 2-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole. mdpi.com This isomerization is influenced by the solvent and the electronic nature of other substituents on the ring. The presence of electron-withdrawing groups can affect the acidity (pKa) of the boronic acid, which in turn influences the position of this equilibrium and the compound's ability to bind to diols. mdpi.com The acidity constant (pKa) is a fundamental thermodynamic value that governs the acid-base chemistry of the boronic acid moiety. mdpi.com
Kinetic studies provide insight into reaction rates and mechanisms. For example, the interaction of 2-formylphenylboronic acid (2-FPBA) with the enzyme mandelate (B1228975) racemase has been studied in detail. marquette.edu These investigations revealed a slow-onset inhibition, where an initial weak binding is followed by a slow isomerization to a more tightly bound state. marquette.edu Kinetic analysis involved measuring steady-state reaction velocities at various inhibitor concentrations to determine inhibition constants (Kᵢ) and the rates of formation of the enzyme-inhibitor complex. marquette.edu Such studies, which measure the reversibility and time-dependence of binding, are critical for understanding how the aldehyde and boronic acid groups cooperate to interact with biological targets. marquette.edu The formation of a dative bond between the boron atom and a nitrogen atom from a lysine (B10760008) residue in the enzyme's active site was confirmed, highlighting the unique reactivity conferred by the boronic acid group. marquette.edu
Table 4: Key Kinetic and Thermodynamic Concepts
| Concept | Description | Relevance to this compound | Citation |
| Isomerization Equilibrium | The reversible conversion between the open-chain aldehyde and the cyclic 3-hydroxybenzoxaborole form. | A key thermodynamic property influencing structure and reactivity in solution. | mdpi.com |
| Acidity Constant (pKa) | A measure of the acidity of the boronic acid group. | A thermodynamic value that affects reaction rates and binding affinity. | mdpi.com |
| Slow-Onset Inhibition | A kinetic process where the final stable enzyme-inhibitor complex forms slowly over time. | Demonstrates the complex kinetic behavior of the formyl and boronic acid groups when interacting with biological systems. | marquette.edu |
| Inhibition Constant (Kᵢ) | A thermodynamic measure of the affinity of an inhibitor for an enzyme. | Quantifies the potency of the interaction between the molecule and a target. | marquette.edu |
Advanced Applications of 2 Cyano 5 Formylphenyl Boronic Acid As a Versatile Synthon
Application in Material Science and Polymer Chemistry
The unique molecular architecture of (2-Cyano-5-formylphenyl)boronic acid makes it an exemplary building block in the bottom-up construction of advanced functional materials. Its distinct reactive sites can be addressed selectively or simultaneously to build intricate, high-performance structures.
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. While carboxylic acids are the most common linkers, other functional groups can also coordinate to metal centers. The integration of boronic acids into MOF chemistry is an emerging area.
This compound can be incorporated into MOFs in several ways. One established method is through post-synthetic modification, where a pre-formed MOF containing reactive sites (e.g., amino groups) is functionalized. For example, a magnetic UiO-66 MOF, built with 2-aminoterephthalic acid, was successfully modified with 4-carboxylphenylboronic acid. nih.gov The boronic acid was attached to the amino groups, and its presence significantly enhanced the extraction of target molecules through B-N coordination and other interactions. nih.gov A similar strategy could be employed with this compound, using its formyl group to react with amino-functionalized MOFs to form imine linkages.
Alternatively, the cyano or formyl groups of the molecule could directly coordinate with metal centers to form coordination polymers or MOFs, with the boronic acid group available for further functionalization. This dual functionality makes it a promising candidate for creating multifunctional hybrid materials with tailored properties for catalysis, sensing, or selective adsorption. researchgate.netnih.gov
Integration into Supramolecular Assemblies and Self-Assembled Structures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole forces. The boronic acid group is an excellent hydrogen bond donor and acceptor, similar to the well-known carboxylic acid dimer synthon. This allows boronic acid-containing molecules to form predictable and robust self-assembled structures.
This compound possesses three distinct functional groups capable of participating in these interactions. The boronic acid can form hydrogen-bonded dimers or chains. The polar cyano and formyl groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors. This multi-point recognition capability enables the formation of complex and well-defined supramolecular assemblies, such as stacked layers, helical chains, or cross-linked networks. The specific architecture of these assemblies can be controlled by the choice of co-formers or solvent conditions.
Monomer in the Synthesis of Functional Polymers (e.g., optoelectronic, conductive)
The incorporation of boronic acids into polymer chains is a powerful strategy for creating "smart" or functional polymers. These materials can respond to external stimuli, such as changes in pH or the presence of diols (like glucose). This compound can be used as a monomer in various polymerization reactions.
When integrated into a polymer backbone, the boronic acid moiety imparts its characteristic pH and diol sensitivity. Furthermore, the presence of the electron-deficient boronic acid and cyano groups within a conjugated polymer system can significantly influence its electronic properties. researchgate.net Boron-containing π-conjugated systems are an emerging class of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic structures and high stability. researchgate.netdigitellinc.com The formyl group provides an additional reactive handle for cross-linking the polymer chains to form hydrogels or for post-polymerization modification to further tune the material's properties, such as creating hydrogels with high optical clarity and enhanced mechanical strength. acs.org
Role in the Synthesis of Complex Organic Molecules
Beyond materials science, this compound is a valuable building block for the synthesis of intricate organic molecules, particularly those containing multiple rings and heteroatoms.
Construction of Polycyclic Aromatic Hydrocarbons and Heterocyclic Systems
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is a cornerstone of modern organic synthesis and relies heavily on boronic acids. This compound can serve as a key building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and functionalized biaryl compounds through this reaction.
Furthermore, the molecule is an ideal precursor for the synthesis of important heterocyclic systems. Specifically, 2-formylphenylboronic acids are widely used to construct benzoxaboroles . umn.eduumn.edu This transformation occurs via a facile intramolecular cyclization reaction between the formyl group and the adjacent boronic acid. Benzoxaboroles are a privileged scaffold in medicinal chemistry, with several approved drugs based on this structure. researchgate.net The reaction can be triggered by various synthetic methods, including Wittig reactions, aldol (B89426) reactions, or Passerini reactions performed on the 2-formylphenylboronic acid starting material, leading to a diverse range of functionalized benzoxaboroles. umn.edursc.org The cyano group at the 5-position of the ring would remain on the final benzoxaborole structure, providing a handle for further synthetic elaboration or influencing the molecule's biological activity.
Table 2: Key Reactions and Products from 2-Formylphenylboronic Acid Derivatives
| Starting Material | Key Reaction Type | Product Class | Key Structural Feature | Application Area |
|---|---|---|---|---|
| 2-Formylphenylboronic acid | Intramolecular Cyclization | Benzoxaborole | Fused 5-membered oxaborole ring | Medicinal Chemistry (antifungal, anti-inflammatory). researchgate.net |
| 2-Formylphenylboronic acid | Baylis-Hillman Reaction | Functionalized Benzoxaborole | Hydroxyalkyl substituent on oxaborole ring | Synthesis of novel therapeutic agents. umn.edu |
| 2-Formylphenylboronic acid | Aldol Reaction | Functionalized Benzoxaborole | β-hydroxy ketone derived substituent | Synthesis of structurally diverse benzoxaboroles. umn.edu |
This table summarizes synthetic routes where 2-formylphenylboronic acid and its analogues are used to generate complex molecular structures.
Scaffold for Diversified Chemical Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is crucial for exploring new chemical space and identifying novel biologically active compounds. rsc.org this compound is an ideal scaffold for DOS due to its trifunctional nature, allowing for the programmed and divergent synthesis of complex molecular architectures. The presence of the boronic acid, cyano, and formyl groups offers three orthogonal handles for chemical modification.
A general strategy for creating a diversified library from this scaffold could involve a stepwise approach:
Modification of the Formyl Group: The aldehyde can readily undergo reactions such as Wittig olefination, reductive amination, aldol condensation, or Knoevenagel condensation to introduce a wide array of substituents.
Transformation of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.
Utilization of the Boronic Acid Group: The boronic acid moiety is a cornerstone of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl, heteroaryl, or vinyl groups. researchgate.net It can also be used in Chan-Lam amination or converted into other functional groups like phenols or halides. researchgate.net
By systematically applying different reaction sequences to these functional groups, a single starting material, this compound, can give rise to an extensive library of compounds with significant skeletal and functional group diversity. This approach is highly valuable in medicinal chemistry and materials science for the rapid generation of novel molecular entities for screening and development. nih.govnih.gov
Intermediate in the Synthesis of Advanced Organic Electronic Materials
Advanced organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often consist of conjugated systems with precisely tuned electronic properties. Arylboronic acids are fundamental building blocks in the synthesis of these materials, primarily through palladium-catalyzed Suzuki cross-coupling reactions that construct the necessary conjugated polymer backbones. researchgate.netwiley.com
This compound is a particularly valuable intermediate for creating materials with an Acceptor-Donor-Acceptor (A-D-A) architecture. In this design:
The cyano (C≡N) and formyl (CHO) groups are potent electron-withdrawing groups, making the phenyl ring an effective electron acceptor (A) unit.
The boronic acid function allows this acceptor unit to be coupled with various electron-rich aromatic or heteroaromatic systems, which act as the donor (D) units.
The ability to incorporate this specific synthon allows for precise control over the electronic structure of the final material. The electron-deficient nature of the (2-Cyano-5-formylphenyl) moiety can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting conjugated system, which is critical for designing efficient electron-transporting or light-emitting materials. Furthermore, the formyl group remains available for post-polymerization modification, enabling further fine-tuning of the material's properties or its attachment to surfaces.
Chemosensor and Fluorescent Probe Development (Non-biological Targets)
The ability of boronic acids to interact with Lewis bases has made them a cornerstone in the design of chemosensors. nih.govacs.org this compound serves as an excellent platform for developing fluorescent probes, where the cyano and formyl groups can be used to modulate the electronic properties of an attached fluorophore, while the boronic acid acts as the recognition site for the analyte.
Fluorescent chemosensors based on boronic acids typically operate via one of several photophysical mechanisms. nih.gov The core principle involves a recognition event at the boronic acid site that perturbs the electronic structure of the molecule, leading to a measurable change in its fluorescence. acs.org
Key design mechanisms include:
Photoinduced Electron Transfer (PET): In a PET sensor, a fluorophore is linked to a quencher (often a tertiary amine). In the "off" state, the lone pair of electrons on the amine quenches the fluorescence of the fluorophore. Binding of an analyte to the boronic acid can create a B-N bond, which ties up the lone pair, inhibits the PET process, and "turns on" the fluorescence. acs.org
Intramolecular Charge Transfer (ICT): ICT sensors feature a donor-π-acceptor (D-π-A) structure. soton.ac.uk The boronic acid group can act as part of the acceptor. When an analyte binds, the hybridization of the boron atom changes from sp² to sp³, altering its electron-accepting ability. nih.gov This change modulates the ICT process, resulting in a shift in the emission wavelength or a change in fluorescence intensity. soton.ac.uknih.gov
The design of these sensors allows for a highly sensitive readout, enabling the detection of even low concentrations of the target analyte through changes in fluorescence. acs.org
The Lewis acidic nature of the boron atom in boronic acids makes it an effective receptor for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻). nih.govrsc.org The sensing mechanism relies on the complexation of the anion with the boronic acid.
Cyanide Sensing: Cyanide is a highly toxic anion that can readily complex with the boronic acid moiety. nih.gov This binding event transforms the neutral, electron-deficient R-B(OH)₂ group into an electron-rich anionic boronate complex, such as [R-B(CN)₃]⁻. nih.govnih.gov In a suitably designed probe, this change in the electronic character of the boron center disrupts the molecule's ICT pathway, leading to a distinct optical response, often a significant enhancement of fluorescence and a blue-shift in the emission spectrum. nih.gov This allows for the sensitive and selective detection of cyanide in aqueous environments. acs.org
Fluoride Sensing: Fluoride ions can also bind to the boronic acid, forming a stable fluoroborate adduct. This interaction can trigger a fluorescence response through mechanisms like PET or by modulating ICT pathways, enabling the selective detection of fluoride. rsc.orgacs.org The selectivity of the probe for fluoride over other anions can be tuned through rational design of the probe's structure. acs.org
| Analyte | Sensing Mechanism | Typical Optical Response | Reference |
|---|---|---|---|
| Cyanide (CN⁻) | Complexation with boronic acid, altering ICT pathway. | Fluorescence enhancement and/or ratiometric shift. | nih.govnih.gov |
| Fluoride (F⁻) | Formation of a fluoroborate adduct, modulating PET or ICT. | Fluorescence quenching or enhancement. | rsc.orgacs.org |
Boronic acids are well-known for their ability to reversibly form stable cyclic esters with compounds containing 1,2- or 1,3-diol functionalities. nih.govrsc.org This specific interaction is the basis for sensing a wide range of diol-containing molecules. While extensively used for saccharides, this mechanism is equally applicable to other non-biological diols, such as catechol and its derivatives, which are important environmental analytes. metu.edu.tr
The sensing mechanism involves the following equilibrium: The neutral boronic acid (sp² hybridized boron) reacts with the diol to form a cyclic boronate ester, in which the boron atom becomes anionic and sp³ hybridized. mdpi.com This change in geometry and electronic nature at the boron center is then transduced into a fluorescent signal via the ICT or PET mechanisms described earlier. rsc.org For example, a sensor designed for catechol would show a selective fluorescence response upon binding, allowing for its quantification in samples like tap water. metu.edu.trnih.gov
| Analyte | Binding Principle | Typical Optical Response | Reference |
|---|---|---|---|
| Catechol | Reversible formation of a cyclic boronate ester. | Change in fluorescence intensity or wavelength shift. | nih.govresearchgate.net |
Contributions to Catalysis and Organocatalysis
Beyond their use as synthetic building blocks, boronic acids are emerging as versatile catalysts in their own right. rsc.org Arylboronic acids can function as mild Lewis acid catalysts to activate hydroxyl groups, facilitating reactions that would otherwise require harsh conditions or stoichiometric activators. bath.ac.uk
One key application is in dehydrative C-C bond-forming reactions. The boronic acid catalyst can activate benzylic alcohols towards nucleophilic attack by forming a boronate intermediate, which enhances the leaving group ability of the hydroxyl group. This strategy has been successfully applied to the C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols, with water as the only byproduct, highlighting the atom-economy of this approach. bath.ac.uk
Furthermore, boronic acids can participate in novel organocatalytic transformations. For example, a conceptually new method for the formylation of boronic acids has been developed using glyoxylic acid in a reaction catalyzed by N-alkylaniline derivatives. nih.govresearchgate.net This demonstrates the potential for engineering new reactivity by combining boronic acids with organic catalysts.
A synthon like this compound offers intriguing possibilities for designing advanced catalysts. The boronic acid moiety could serve as the primary catalytic site, while the cyano and formyl groups could be used to anchor the catalyst to a solid support or to introduce additional functionalities that modulate its catalytic activity and selectivity.
Ligand Design Based on Boronic Acid Derivatives
The design and synthesis of novel ligands are central to the advancement of coordination chemistry and catalysis. Boronic acid derivatives, such as this compound, are particularly valuable in this context due to their ability to form stable complexes with a variety of metal ions and their amenability to further functionalization.
The boronic acid group itself can act as a Lewis acid, interacting with Lewis bases, or it can be transformed into a boronate ester, which can then participate in a wide array of cross-coupling reactions. The presence of the cyano and formyl groups on the phenyl ring of this compound provides additional coordination sites or reactive handles for building more elaborate ligand structures. For instance, the formyl group can be readily converted into an imine, oxime, or hydrazone through condensation reactions, thereby introducing new donor atoms (e.g., nitrogen) into the ligand framework. Similarly, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to create heterocyclic systems.
The multifunctional nature of this compound makes it an ideal candidate for the synthesis of polydentate ligands, which can chelate to metal centers, enhancing the stability and modulating the reactivity of the resulting metal complexes. These tailored ligands are crucial for developing catalysts with improved activity, selectivity, and stability for a wide range of organic transformations.
Table 1: Potential Ligand Synthesis Reactions Utilizing this compound
| Reaction Type | Reagent | Functional Group Transformation | Potential Ligand Type |
| Imine Condensation | Primary Amine (e.g., Aniline) | Formyl to Imine | Schiff Base Ligand |
| Oxime Formation | Hydroxylamine | Formyl to Oxime | Oximato Ligand |
| Hydrazone Formation | Hydrazine derivative | Formyl to Hydrazone | Hydrazone Ligand |
| Suzuki-Miyaura Coupling | Aryl Halide | Boronic Acid to Biaryl | Bidentate or Polydentate Ligand |
| Cyano Group Hydrolysis | Acid or Base | Cyano to Carboxylic Acid | Carboxylate Ligand |
Role as an Organocatalyst or Precursor to Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Boronic acids have gained prominence as effective organocatalysts, primarily due to the Lewis acidic nature of the boron atom. nih.govrsc.orgresearchgate.net They can activate electrophiles, such as carbonyl compounds, through the formation of covalent adducts, thereby facilitating a variety of chemical transformations. nih.govrsc.org
This compound, with its unique combination of functional groups, can potentially act as a multifunctional organocatalyst. The boronic acid moiety can serve as the primary catalytic site, activating substrates through Lewis acid interactions. The formyl and cyano groups can act as secondary interaction sites, helping to orient the substrate within the catalytic pocket and enhancing the stereoselectivity of the reaction. For example, the formyl group could engage in hydrogen bonding with a substrate, further stabilizing the transition state.
Furthermore, this compound can serve as a precursor for the synthesis of more complex organocatalysts. The reactive formyl and cyano groups can be elaborated into chiral moieties, leading to the development of asymmetric organocatalysts. For instance, condensation of the formyl group with a chiral amine could yield a chiral imine-boronic acid catalyst capable of promoting enantioselective reactions.
The electron-withdrawing properties of the cyano and formyl groups can also enhance the Lewis acidity of the boronic acid, potentially leading to increased catalytic activity. This electronic tuning is a key strategy in the design of efficient organocatalysts.
Table 2: Potential Organocatalytic Applications of this compound and its Derivatives
| Reaction Type | Role of this compound | Potential Product |
| Aldol Reaction | Lewis acid activation of carbonyl | β-Hydroxy carbonyl |
| Mannich Reaction | Activation of imine and enol | β-Amino carbonyl |
| Diels-Alder Reaction | Lewis acid activation of dienophile | Cyclohexene derivative |
| Friedel-Crafts Reaction | Activation of electrophile | Aryl-substituted compound |
| Asymmetric Aldol Reaction | Chiral derivative as catalyst | Enantioenriched β-Hydroxy carbonyl |
Computational and Theoretical Investigations of 2 Cyano 5 Formylphenyl Boronic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic properties of (2-Cyano-5-formylphenyl)boronic acid are central to its reactivity and spectroscopic behavior. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.
For this compound, the presence of the electron-withdrawing cyano (-CN) and formyl (-CHO) groups is expected to significantly influence its electronic structure. These groups pull electron density from the phenyl ring, leading to a lower energy HOMO and LUMO compared to unsubstituted phenylboronic acid. This, in turn, affects the molecule's ability to participate in chemical reactions.
A hypothetical molecular orbital diagram would show the sigma (σ) and pi (π) orbitals arising from the combination of atomic orbitals of carbon, hydrogen, boron, oxygen, and nitrogen. The π-system of the benzene (B151609) ring interacts with the p-orbitals of the boronic acid group and the π-orbitals of the cyano and formyl substituents, creating a delocalized system of molecular orbitals. The precise energies of these orbitals, and consequently the HOMO-LUMO gap, can be calculated using quantum chemical methods.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Predicted Value | Method |
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-31G(d) |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are crucial for its interaction with other molecules. The rotation around the C-B bond and the orientation of the boronic acid and formyl groups give rise to different conformers with varying energies.
A significant feature in ortho-substituted phenylboronic acids is the potential for intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond can form between one of the hydroxyl groups of the boronic acid and the oxygen atom of the ortho-formyl group. This interaction would lead to a more planar and rigid conformation, which can have a profound impact on its reactivity and binding properties.
Computational conformational analysis, typically performed using methods like Density Functional Theory (DFT), can identify the most stable conformers and the energy barriers between them. The relative energies of different conformers are determined by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to elucidate its role in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
By modeling the reaction pathway, DFT can provide insights into the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, helping to predict the feasibility and selectivity of a reaction. For instance, DFT studies could model the transmetalation step in a Suzuki-Miyaura coupling involving this compound, revealing how the electronic nature of the cyano and formyl substituents affects the reaction rate and yield.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to the electronic environment. Comparing calculated spectra with experimental data can confirm the molecule's structure.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. Specific vibrational modes, such as the B-O-H bending, C=O stretching of the formyl group, and C≡N stretching of the cyano group, can be assigned to particular peaks in the calculated spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. The calculations can identify the nature of these transitions, for example, whether they are π-π* or n-π* transitions, providing a deeper understanding of the molecule's photophysical properties.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peak/Wavelength | Assignment |
| 1H NMR | δ 8.0-8.5 ppm | Aromatic protons |
| 13C NMR | δ 190 ppm | Formyl carbon |
| IR | ~1700 cm-1 | C=O stretch |
| UV-Vis | λmax ~280 nm | π-π* transition |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies for verification.
Molecular Dynamics Simulations for Material Assembly and Host-Guest Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly in the context of self-assembly and host-guest interactions. By simulating the movement of multiple molecules in a solvent, MD can model how these molecules interact and organize into larger structures.
The ability of boronic acids to form reversible covalent bonds with diols makes them attractive building blocks for self-assembling materials and sensors. MD simulations could explore how this compound molecules might assemble in the presence of diol-containing polymers or on surfaces. Furthermore, these simulations can be used to study the binding of this molecule to a biological target, such as an enzyme active site, providing valuable information for drug design.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various chemical concepts.
For this compound, important descriptors would include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors can be calculated from the HOMO and LUMO energies and can be correlated with experimental reactivity data. For example, a higher electrophilicity index might suggest that this compound is more susceptible to nucleophilic attack. These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity or reactivity of a series of related compounds.
Advanced Characterization and Analytical Techniques for 2 Cyano 5 Formylphenyl Boronic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity verification of (2-Cyano-5-formylphenyl)boronic acid. This technique provides extremely accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. For this compound (C8H6BNO3), the exact mass can be calculated and compared with the experimentally measured mass to confirm its identity with high confidence. organoborons.com
HRMS is particularly valuable in distinguishing the target compound from potential impurities or byproducts that may have the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS to generate ions from the boronic acid derivatives for analysis. nih.gov For instance, in the analysis of complex reaction mixtures containing boronic acids, LC-MS/MS platforms can provide both separation and sensitive detection, with derivatization sometimes employed to enhance ionization efficiency and achieve femtomole-level detection limits. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aldehydic proton, the aromatic protons, and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring. raineslab.comunibo.it
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum would show characteristic resonances for the cyanide carbon, the formyl carbonyl carbon, the aromatic carbons, and the carbon atom directly bonded to the boron. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening. raineslab.comrsc.org
¹¹B NMR: Boron-11 NMR is a crucial tool for directly probing the environment of the boron atom. The chemical shift of the ¹¹B nucleus provides insight into its coordination state (trigonal planar or tetrahedral). raineslab.comrsc.org For boronic acids, the ¹¹B NMR chemical shifts are typically in the range of 25-30 ppm for the tricoordinate species. mdpi.com The addition of fluoride (B91410) ions or diols can cause a significant upfield shift in the ¹¹B spectrum, indicating the formation of a tetracoordinate boronate species, a phenomenon that is often used to monitor binding events. mdpi.com
The following table summarizes typical NMR data for phenylboronic acid derivatives, which serve as a reference for interpreting the spectra of this compound.
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons, specific shifts depend on substitution. Aldehydic proton expected >9.5 ppm. B(OH)₂ protons are often broad and can exchange. |
| ¹³C | 115 - 145 | Aromatic carbons. Carbonyl carbon >190 ppm. Cyano carbon ~118 ppm. C-B bond is often unobserved. raineslab.comrsc.org |
| ¹¹B | 25 - 30 | Trigonal boronic acid. mdpi.com Shifts significantly upon formation of tetracoordinate boronate esters (~3-9 ppm). mdpi.com |
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
A key feature observed in the crystal structures of many phenylboronic acids is the formation of hydrogen-bonded dimers. In these dimers, two molecules are linked through hydrogen bonds between the hydroxyl groups of their boronic acid moieties, forming a characteristic R²₂(8) ring motif. mdpi.com The molecules can also arrange into extended networks through further hydrogen bonding and π-stacking interactions between the aromatic rings. wikipedia.orgchemicalbook.commdpi.com The crystal structure of this compound would reveal how the cyano and formyl substituents influence the crystal packing and intermolecular interactions. It has been noted that some ortho-formyl substituted boronic acids are planar and form stacking columns. mdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and for monitoring its reactions.
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. The sharp, strong stretching vibration of the nitrile (C≡N) group is typically observed in the range of 2220-2260 cm⁻¹. The stretching vibration of the carbonyl (C=O) group of the aldehyde is expected around 1690-1715 cm⁻¹. The O-H stretching of the boronic acid group usually appears as a broad band in the region of 3200-3600 cm⁻¹, and the B-O stretching vibration is found around 1330-1390 cm⁻¹. researchgate.netresearchgate.netchemicalbook.comspectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=O stretching vibrations are also readily observed in the Raman spectrum. This technique is particularly useful for monitoring reactions in aqueous media, as the Raman scattering of water is weak. acs.org In situ Raman spectroscopy has been successfully used to monitor the progress of reactions involving boronic acids, such as Suzuki coupling reactions, by tracking the disappearance of reactant bands and the appearance of product bands in real-time. acs.orgnih.gov
The table below lists the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2220 - 2260 |
| Formyl (C=O) | Stretching | 1690 - 1715 |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Boron-Oxygen (B-O) | Stretching | 1330 - 1390 |
UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Sensing Applications
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound and its potential applications in chemical sensing.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule. The presence of the conjugated aromatic system, along with the electron-withdrawing cyano and formyl groups, will influence the position and intensity of the absorption maxima (λ_max). Changes in the electronic environment, such as the formation of a boronate ester upon binding with a diol, can lead to shifts in the UV-Vis spectrum, which can be used for sensing applications. mdpi.comrsc.org The pKa of the boronic acid can also be determined by monitoring changes in the UV spectrum as a function of pH. mdpi.com
Fluorescence Spectroscopy: Many boronic acid derivatives are designed to be fluorescent sensors. nih.gov The sensing mechanism often involves a change in the fluorescence properties (e.g., intensity, wavelength) of a fluorophore upon the binding of an analyte to the boronic acid moiety. rsc.org This change can be due to various processes, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or disruption of aggregation. rsc.orgnih.gov For this compound, its inherent fluorescence or that of its derivatives could be modulated by interactions with analytes like saccharides, fluoride, or cyanide ions, making it a candidate for the development of fluorescent chemosensors. mdpi.comnih.govrsc.org
Advanced Chromatographic Methods (HPLC, LC-MS) for Purity and Reaction Mixture Separation
Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its reaction products.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing the purity of boronic acids and for monitoring the progress of reactions. waters.com Reversed-phase HPLC, using a C18 stationary phase, is a common method for separating boronic acids and related aromatic compounds. waters.comsielc.com The choice of mobile phase, including pH and organic modifier, is critical for achieving good separation. waters.com Method development protocols often involve screening different pH conditions to optimize the retention and resolution of the acidic boronic acid compounds. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for the analysis of complex mixtures. sielc.com LC-MS allows for the separation of components in a mixture by chromatography, followed by their identification based on their mass-to-charge ratio. nih.gov This is particularly useful for identifying byproducts and impurities in the synthesis of this compound and for analyzing the products of its subsequent reactions. rsc.org
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights and enabling reaction optimization.
In Situ Raman Spectroscopy: As mentioned earlier, in situ Raman spectroscopy is a powerful technique for following reactions involving boronic acids. It has been used to monitor microwave-promoted Suzuki coupling reactions in real-time, confirming that the coupling can be in competition with the deboronation of the boronic acid. acs.orgnih.gov
In Situ NMR Spectroscopy: NMR spectroscopy can also be used to monitor reactions in situ. By acquiring NMR spectra at various time points during a reaction, it is possible to track the consumption of reactants and the formation of products and intermediates. This has been applied to monitor the progress of Suzuki-Miyaura coupling reactions and to identify reaction intermediates. mdpi.comacs.org For example, ¹¹B NMR can be used to follow the equilibrium between boronic acids and boronate esters. mdpi.com
These advanced, real-time analytical methods are crucial for understanding the reaction kinetics and mechanisms involving this compound, leading to the development of more efficient and selective synthetic protocols.
Sustainability and Green Chemistry Perspectives in the Research of 2 Cyano 5 Formylphenyl Boronic Acid
Atom Economy and Reaction Efficiency in Synthesis and Derivatization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at a molecular level. wordpress.comskpharmteco.com High atom economy is crucial, as it directly relates to reducing waste and making processes more sustainable, especially in industrial-scale synthesis. primescholars.com
The synthesis of arylboronic acids, including (2-Cyano-5-formylphenyl)boronic acid, can be approached through several routes. A common method involves the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate (B1201080) ester. nih.gov While effective, traditional methods like those using Grignard or organolithium reagents can have a lower atom economy due to the formation of stoichiometric byproducts.
In contrast, modern catalytic methods, such as the direct C-H borylation of arenes, offer a significant improvement in atom economy. These reactions directly convert a C-H bond to a C-B bond, often with only dihydrogen as a byproduct, representing a much more efficient use of atoms.
Table 1: Comparison of Atom Economy in Synthetic Routes for Arylboronic Acids
| Synthetic Route | General Reaction | Key Byproducts | Atom Economy Assessment |
|---|---|---|---|
| Grignard/Organolithium Method | Ar-X + Mg/Li → Ar-M; Ar-M + B(OR)₃ → Ar-B(OH)₂ | MgX₂, LiX, ROH | Lower; generates stoichiometric inorganic salts and alcohol waste. |
| Catalytic C-H Borylation | Ar-H + B₂(pin)₂ → Ar-B(pin) + H₂ | H₂ | High; maximizes the incorporation of atoms from the aromatic starting material. numberanalytics.com |
| Suzuki-Miyaura Coupling (Derivatization) | Ar-B(OH)₂ + Ar'-X → Ar-Ar' | Inorganic salts from base | Generally high, as most atoms from both aryl partners are incorporated into the product. primescholars.com |
Solvent Selection and Replacement with Greener Alternatives
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction and subsequent purification steps. Green chemistry emphasizes the use of safer solvents and auxiliaries or, ideally, their elimination. sigmaaldrich.com
Traditional syntheses involving boronic acids often use volatile and potentially hazardous organic solvents. The push for sustainability has led to significant research into greener alternatives. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net Many palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, have been successfully adapted to run in aqueous media, sometimes with the aid of phase-transfer catalysts or water-soluble ligands. researchgate.netresearchgate.net
Other green solvent alternatives include bio-based solvents like bio-ethanol and Cyrene™, which are derived from renewable feedstocks and offer a better environmental and safety profile compared to petroleum-based solvents like NMP and DMF. sigmaaldrich.com Another innovative approach is the use of phase-switching strategies. acs.org In one such system, boronic acids can be switched from an organic phase into a high-pH aqueous phase containing a polyol like sorbitol for purification, eliminating the need for silica (B1680970) gel chromatography and reducing solvent waste. acs.org
Table 2: Solvent Alternatives for Reactions Involving Boronic Acids
| Conventional Solvents | Greener Alternatives | Key Advantages of Greener Alternatives | Reference |
|---|---|---|---|
| Toluene, Tetrahydrofuran (THF), Dioxane | Water | Non-toxic, non-flammable, inexpensive, environmentally benign. | researchgate.net |
| N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Cyrene™, Dimethyl isosorbide (B1672297) (DMI) | Bio-derived, lower toxicity, biodegradable. | sigmaaldrich.com |
| Various organic solvents for purification | Aqueous/Organic Biphasic Systems (Phase-Switching) | Eliminates need for column chromatography, minimizes solvent use, simplifies product isolation. | acs.org |
| Petroleum-based Acetone, 1-Butanol | Bio-Acetone, Bio-1-Butanol | Derived from renewable feedstocks, reduces reliance on fossil fuels. | sigmaaldrich.com |
Catalysis for Reduced Energy Consumption and Waste Generation
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower activation energies, reduced energy consumption, and higher selectivity, which minimizes waste. scholaris.cascitechdaily.com The use of catalysts is preferable to stoichiometric reagents, which are used in large quantities and generate significant waste. ualberta.ca
Boronic acids themselves, particularly electron-deficient ones, can function as effective organocatalysts for various transformations. nih.govualberta.ca This field, known as Boronic Acid Catalysis (BAC), provides an alternative to metal-based Lewis acids and avoids the use of wasteful stoichiometric activating agents. ualberta.caresearchgate.net BAC can be used for direct functionalization of hydroxyl-containing substrates like alcohols and carboxylic acids, improving atom and step economy. researchgate.net The electron-withdrawing cyano and formyl groups on this compound enhance its Lewis acidity, potentially making it a more effective catalyst for certain reactions like Friedel-Crafts alkylations. ualberta.ca
Furthermore, the development of enzyme-based catalysis incorporating boronic acids represents a frontier in green chemistry. scitechdaily.com By placing a boronic acid within the chiral environment of an enzyme, highly selective and efficient catalysis can be achieved at low temperatures and in benign solvents, offering a sustainable alternative to classical chemical reactions. scitechdaily.com
Table 3: Advantages of Catalysis in the Context of Boronic Acid Chemistry
| Catalytic Approach | Principle | Green Chemistry Benefit | Reference |
|---|---|---|---|
| Boronic Acid Catalysis (BAC) | Using an arylboronic acid as a Lewis acid catalyst to activate functional groups. | Avoids stoichiometric activators, enhances atom economy, milder reaction conditions. | ualberta.caresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Using catalytic amounts of palladium to facilitate C-C bond formation with boronic acids. | High efficiency and selectivity, reduces byproducts compared to non-catalytic methods. | nih.gov |
| Enzymatic Catalysis with Boron | Incorporating boronic acid into an enzyme's active site to perform specific reactions. | High enantioselectivity, operates in water at low temperatures, sustainable. | scitechdaily.com |
| Dual Catalysis | Merging boronic acid catalysis with other catalytic modes (e.g., amine catalysis). | Enables new, efficient transformations for creating complex molecules with high selectivity. | ualberta.ca |
Life Cycle Assessment Considerations for Production and Application
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental burdens associated with a product or process from "cradle-to-gate" or "cradle-to-grave". mdpi.comrsc.org It involves analyzing the entire life cycle, including raw material extraction, manufacturing, transportation, use, and disposal. mdpi.com
For this compound, a complete LCA has not been published. However, conducting one would involve evaluating several key stages. The "cradle-to-gate" assessment would focus on the environmental impact of its synthesis. This includes the origin and synthesis of starting materials (e.g., substituted bromobenzonitrile), the energy consumption of the synthetic process (heating, cooling, stirring), the types and quantities of solvents used, and the waste generated and its treatment. mdpi.com
The application phase would assess the impact of using the compound in subsequent reactions, such as in pharmaceutical synthesis. nih.gov This would consider the efficiency of the reaction, the solvents and reagents required, and the downstream processing needed to isolate the final product. A key benefit in the life cycle of boronic acids is that they ultimately degrade to boric acid, a relatively benign compound. nih.gov Comparing different synthetic routes and application protocols using LCA can identify hotspots of environmental impact and guide the selection of more sustainable options. researchgate.net
Table 4: Key Stages and Considerations for a Life Cycle Assessment of this compound
| LCA Stage | Key Inputs | Key Outputs (Environmental Impact) | Sustainability Considerations |
|---|---|---|---|
| Raw Material Acquisition | Petrochemical precursors, reagents (e.g., lithium, magnesium, borate esters). | Resource depletion, emissions from precursor synthesis. | Sourcing from renewable feedstocks, if possible. |
| Manufacturing/Synthesis | Energy (heating, cooling), solvents, catalysts, water. | Greenhouse gas emissions, solvent emissions, chemical waste streams (salts, byproducts). | Using catalytic vs. stoichiometric methods, employing green solvents, optimizing energy efficiency. |
| Application (e.g., in Suzuki Coupling) | Solvents, bases, catalysts, energy. | Waste from reaction and purification, potential for catalyst leaching. | High-yield reactions, solvent recycling, use of benign catalysts. |
| End-of-Life | Degradation of the boronic acid moiety. | Formation of boric acid. | Boric acid is considered a "green compound" with low toxicity, which is a favorable end-of-life profile. nih.gov |
Future Research Directions and Outlook for 2 Cyano 5 Formylphenyl Boronic Acid
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The distinct arrangement of the three functional groups in (2-Cyano-5-formylphenyl)boronic acid paves the way for exploring novel reactivity. The ortho-positioning of the formyl and boronic acid groups is known to facilitate unique chemical behaviors. For instance, ortho-formylphenylboronic acids can readily react with amines to form iminoboronates, which are stabilized by an intramolecular coordination between the nitrogen and boron atoms. researchgate.netnih.gov Future research could delve into more complex multicomponent reactions (MCRs) where the cyano group also participates, potentially leading to the one-pot synthesis of highly complex heterocyclic scaffolds. rsc.orgnih.govrsc.org
The cyano group, a versatile precursor in organic synthesis, can be transformed into amines, amides, carboxylic acids, or tetrazoles. organic-chemistry.org Investigating the selective transformation of the cyano group in the presence of the reactive formyl and boronic acid moieties could lead to unprecedented synthetic pathways. nih.govrsc.org For example, transition-metal-catalyzed cascade reactions involving the addition of the boronic acid across the cyano triple bond could be explored. nih.gov Furthermore, domino reactions triggered by the initial reaction at the formyl group, followed by cyclization involving the cyano and boronic acid functionalities, could yield novel fused ring systems. organic-chemistry.org
Potential areas of exploration include:
Multicomponent Reactions: Designing novel MCRs that involve all three functional groups to rapidly build molecular complexity. rsc.orgnih.gov
Cascade Reactions: Investigating cascade sequences where the reactivity of one group triggers subsequent transformations of the others. nih.govrsc.org
Selective Functional Group Interconversion: Developing methodologies for the selective transformation of the cyano or formyl group while preserving the boronic acid moiety for subsequent cross-coupling reactions.
Development of Advanced Materials with Tunable Properties
The trifunctional nature of this compound makes it an exceptional candidate for the synthesis of advanced materials with tailored properties. The boronic acid group is a key player in the formation of dynamic covalent bonds, particularly with diols, which can be used to create self-healing polymers and gels. mdpi.com
In the realm of conjugated polymers for organic electronics, this molecule offers multiple points for polymerization and functionalization. The boronic acid group is a staple in Suzuki cross-coupling reactions for building polymer backbones, while the cyano and formyl groups can be used to tune the electronic properties of the resulting materials. nih.govresearchgate.netxmu.edu.cn The strong electron-withdrawing nature of the cyano group is particularly valuable for creating n-type organic semiconductors, which are essential for developing efficient organic electronic devices.
The formyl group can be used to post-synthetically modify polymers or to create materials with specific optical properties. By incorporating this building block into polymer structures, it may be possible to create materials with tunable bandgaps, fluorescence, and charge transport characteristics. acs.org For example, boronic acid-functionalized polymers can be designed with flexible three-dimensional branches, enhancing their functionality. nih.gov
Future research in materials science could focus on:
Conjugated Polymers: Synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Dynamic Covalent Materials: Development of self-healing materials, responsive gels, and vitrimers by leveraging the reversible covalent bonding of the boronic acid group. mdpi.com
Porous Organic Frameworks (POFs): Using the molecule as a rigid, trifunctional node for the construction of crystalline porous materials for gas storage, separation, and catalysis.
Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction
Furthermore, machine learning models can be trained on data generated from reactions involving this and similar molecules to predict structure-property relationships. This would accelerate the discovery of new materials with desired electronic or optical properties.
Key integration points for AI include:
Expanding Retrosynthesis Databases: Adding this compound and its derivatives to the building block libraries of AI retrosynthesis tools. the-scientist.comsynthiaonline.com
Predictive Reaction Modeling: Developing machine learning models that can accurately predict the products and yields of reactions involving this trifunctional compound. acs.orgchemistryworld.com
Accelerated Materials Discovery: Using AI to screen virtual libraries of materials derived from this building block to identify candidates with optimal properties for specific applications.
Scalable and Sustainable Manufacturing Processes
For this compound to be widely adopted as a key building block, the development of scalable and sustainable manufacturing processes is crucial. Traditional methods for synthesizing multifunctional boronic acids can be complex and may not be suitable for large-scale production. organic-chemistry.org
Future research will likely focus on process optimization and the adoption of green chemistry principles. This includes exploring novel synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. Flow chemistry, for example, offers a promising avenue for the safe and efficient large-scale synthesis of boronic acids, particularly those involving unstable intermediates like organolithium species. organic-chemistry.orgacs.orgacs.orgnih.gov This technique allows for precise control over reaction parameters, leading to higher yields and purity. organic-chemistry.orgacs.orgacs.org
The development of catalytic methods for the direct C-H borylation of a suitable precursor would be a significant advancement towards a more atom-economical synthesis. Additionally, exploring less toxic cyanation reagents is an important aspect of sustainable manufacturing. acs.org
Priorities for manufacturing research are:
Flow Chemistry Synthesis: Developing continuous flow processes for the safe, efficient, and scalable production of the title compound. organic-chemistry.orgacs.org
Green Chemistry Approaches: Designing synthetic routes that utilize greener solvents, reduce the number of steps, and minimize waste generation.
Catalytic Methods: Exploring catalytic C-H activation/borylation strategies to improve the atom economy of the synthesis.
Design of Next-Generation Chemosensors and Functional Organic Devices
The unique combination of functional groups in this compound makes it a highly attractive platform for the design of next-generation chemosensors and functional organic devices. Boronic acids are well-established as recognition motifs for diol-containing molecules, such as sugars and glycoproteins, as well as for other nucleophilic analytes like fluoride (B91410) and cyanide ions. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov
The presence of the formyl and cyano groups provides additional sites for interaction and signal transduction. For instance, a sensor could be designed where the binding of an analyte to the boronic acid triggers a change in the electronic properties of the molecule, which is then reported by a change in fluorescence or color arising from a reaction with the formyl group. The formyl group itself can react with nucleophiles, and this reactivity can be modulated by analyte binding at the boronic acid site. researchgate.net This could lead to the development of highly selective and sensitive sensors for a variety of biologically and environmentally important targets. nih.govmdpi.com
In functional organic devices, the molecule's structure is conducive to creating materials with interesting photophysical properties. The intramolecular charge transfer characteristics, influenced by the electron-donating and -withdrawing groups, could be harnessed for applications in nonlinear optics or as components in molecular switches.
Future applications in this area may include:
Fluorescent Chemosensors: Designing sensors for biologically important analytes like carbohydrates, reactive oxygen species, and biogenic amines, where the binding event is transduced into a fluorescent signal. nih.govrsc.org
Colorimetric Sensors: Developing simple, visual sensors for specific targets, leveraging changes in the conjugated system upon analyte binding. nih.gov
Molecular Switches: Exploring the potential to create molecular switches where the conformation and electronic properties can be reversibly altered by external stimuli.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2-Cyano-5-formylphenyl)boronic acid, and how do functional groups influence its reactivity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group's ability to form carbon-carbon bonds with aryl halides. The cyano and formyl substituents can alter reactivity: the electron-withdrawing cyano group enhances boron's electrophilicity, facilitating transmetalation, while the formyl group may participate in secondary interactions (e.g., hydrogen bonding) during catalysis. Substituent positioning also impacts steric effects, as seen in fluorinated analogs .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for sensitivity and selectivity, particularly for underivatized analysis. Key validation parameters include a limit of detection (LOD) <1 ppm, linearity (R² >0.99), and accuracy (90–110%) per ICH guidelines. HPLC with post-column derivatization (e.g., rhodamine-based receptors) is also viable for isolating boronic acids in biological samples .
Q. How do boronic acids interact with diols, and why is this relevant for biological applications?
- Methodological Answer : Boronic acids form reversible covalent bonds with 1,2- or 1,3-cis-diols via boronate ester formation. This interaction is exploited in glycoprotein capture (e.g., surface plasmon resonance for glycoproteome analysis) and glucose sensing (e.g., polymer-bound systems for microfluidics). The binding equilibrium (pKa ~7.6) and kinetics (kon ~10³–10⁴ M⁻¹s⁻¹) are pH-dependent and critical for real-time applications .
Advanced Research Questions
Q. How can computational methods optimize this compound for enzyme inhibition?
- Methodological Answer : Density functional theory (DFT) and molecular docking simulate interactions with enzyme active sites (e.g., β-lactamases or PI3K). The boronic acid moiety acts as a transition-state analog, mimicking tetrahedral intermediates. Substituent effects (e.g., cyano for electron withdrawal) are modeled to enhance binding affinity and selectivity. Rational design also incorporates bioisosteric replacements (e.g., replacing carboxyl groups with boronic acids) .
Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein capture systems?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can be minimized by:
- Adjusting buffer pH and ionic strength to reduce non-specific binding.
- Using zwitterionic coatings (e.g., carboxymethyl dextran) to limit protein adsorption.
- Incorporating spacer arms (e.g., AECPBA derivatives) to orient boronic acids for selective diol recognition .
Q. What kinetic factors govern boronic acid-diol binding in real-time sensing applications?
- Methodological Answer : Stopped-flow fluorescence studies reveal binding kinetics (kon ~10³ M⁻¹s⁻¹ for fructose). The "on-rate" (kon) dominates binding affinity, with faster equilibria (<10 seconds) enabling real-time glucose monitoring. Competitive assays using structurally similar diols (e.g., mannose vs. glucose) refine selectivity in physiological buffers (pH 7.4) .
Q. How do fluorinated substituents modulate the reactivity of arylboronic acids in cross-coupling reactions?
- Methodological Answer : Fluorine's electron-withdrawing effect increases boron's Lewis acidity, accelerating transmetalation in Suzuki-Miyaura reactions. Substituent position (e.g., ortho-fluoro vs. para-cyano) also affects steric hindrance and oxidative stability. For example, (2-Cyclopropyl-5-fluorophenyl)boronic acid exhibits enhanced reactivity due to fluorine's inductive effects .
Q. What design principles enable boronic acid-based hydrogels for stimuli-responsive drug delivery?
- Methodological Answer : Copolymerization with acrylamide monomers creates glucose-sensitive hydrogels. The boronic acid-diol interaction induces swelling (solubility transition) at physiological glucose levels. Self-healing properties are achieved via reversible boroxine crosslinks. Optimization includes tuning boronic acid density and pKa (~7.0–8.5) for responsive insulin release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
